1-(3-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione
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Overview
Description
1-(3-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione, commonly known as Chloramphenicol, is a broad-spectrum antibiotic that was first discovered in 1947. It is a small molecule that can easily penetrate cell membranes and has been widely used in clinical practice. Chloramphenicol has been used to treat a variety of bacterial infections, including typhoid fever, meningitis, and pneumonia.
Mechanism of Action
Chloramphenicol works by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of peptide bonds between amino acids. This prevents the synthesis of new proteins and ultimately leads to bacterial death.
Biochemical and Physiological Effects:
Chloramphenicol has been shown to have both biochemical and physiological effects. It can affect the metabolism of certain drugs and can also cause bone marrow suppression, which can lead to anemia and thrombocytopenia. Chloramphenicol can also cause gray baby syndrome, a rare but potentially fatal condition that affects newborns.
Advantages and Limitations for Lab Experiments
Chloramphenicol has several advantages for lab experiments. It is a broad-spectrum antibiotic that can be used to study a variety of bacterial species. It is also relatively inexpensive and readily available. However, Chloramphenicol has several limitations. It can be toxic to certain cell types and can also interfere with the expression of certain genes.
Future Directions
There are several future directions for Chloramphenicol research. One area of interest is the development of new antibiotics that are more effective against antibiotic-resistant bacteria. Another area of interest is the study of Chloramphenicol's effects on the microbiome and its potential role in the development of antibiotic resistance. Additionally, there is ongoing research into the use of Chloramphenicol in the treatment of certain cancers.
Synthesis Methods
Chloramphenicol is synthesized by the condensation of p-nitrobenzene and thiomorpholine to form 3-(4-nitrophenyl)thiomorpholine. This compound is then reduced to 3-(4-aminophenyl)thiomorpholine, which is further condensed with succinic anhydride to form Chloramphenicol.
Scientific Research Applications
Chloramphenicol has been extensively studied for its antibacterial properties. It has been used in a variety of scientific research applications, including the study of bacterial protein synthesis, gene expression, and antibiotic resistance. Chloramphenicol has also been used in the development of new antibiotics and has been shown to have synergistic effects with other antibiotics.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c15-10-2-1-3-11(8-10)17-13(18)9-12(14(17)19)16-4-6-20-7-5-16/h1-3,8,12H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJALBKNCANTCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808833 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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